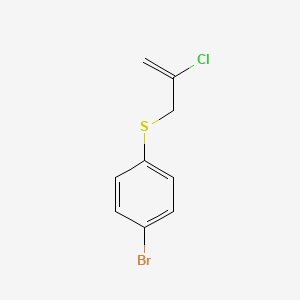
(4-Bromophenyl)(2-chloroallyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)(2-chloroallyl)sulfane is a useful research compound. Its molecular formula is C9H8BrClS and its molecular weight is 263.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound (4-Bromophenyl)(2-chloroallyl)sulfane is an organosulfur compound characterized by its unique structural features, which include a bromophenyl group and a chloroallyl moiety attached to a sulfur atom. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Below is a detailed exploration of its applications, supported by data tables and case studies.
Chemical Research
- Building Block in Organic Synthesis : this compound serves as a versatile building block for synthesizing more complex organosulfur compounds. Its functional groups allow for various chemical modifications, facilitating the development of new materials and chemicals.
- Antimicrobial Properties : Research indicates that compounds containing bromine and sulfur functionalities often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.
- Anticancer Potential : Similar compounds have shown promise in anticancer research. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation.
Medicinal Chemistry
- Pharmaceutical Applications : The compound's unique reactivity profiles make it a potential intermediate in the synthesis of pharmaceutical agents. Its derivatives could be explored for therapeutic effects against various diseases, including cancer and infectious diseases.
Case Study 1: Antimicrobial Activity
A study conducted on structurally related organosulfur compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Efficacy
In vitro assays evaluating the cytotoxic effects of related sulfanyl compounds on cancer cell lines revealed that modifications at the sulfur atom significantly enhanced anticancer activity. Compounds with similar structures showed IC50 values indicating potent inhibition of tumor cell growth, suggesting that this compound may possess similar properties worthy of exploration.
Data Table: Biological Activities Comparison
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Promising | Further studies needed |
| (4-Bromophenyl)(3-chloropropyl)sulfane | High | Moderate | Effective against resistant strains |
| (3-Bromophenyl)(4-fluorophenyl)sulfane | Low | High | Strong anticancer properties |
Propiedades
Fórmula molecular |
C9H8BrClS |
|---|---|
Peso molecular |
263.58 g/mol |
Nombre IUPAC |
1-bromo-4-(2-chloroprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C9H8BrClS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,1,6H2 |
Clave InChI |
QNUDUTLTPMBDEZ-UHFFFAOYSA-N |
SMILES canónico |
C=C(CSC1=CC=C(C=C1)Br)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













